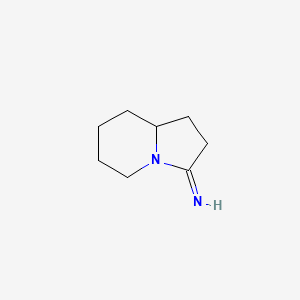
Octahydroindolizin-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydroindolizin-3-imine is a nitrogen-containing heterocyclic compound It is characterized by its unique structure, which includes an indolizine ring system that is fully saturated, resulting in an octahydro configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Octahydroindolizin-3-imine typically involves the condensation of a primary amine with an aldehyde or ketone, followed by cyclization. One common method is the reduction of the corresponding imine precursor using a reducing agent such as sodium cyanoborohydride (NaCNBH3) under slightly acidic conditions . The reaction is often catalyzed by acids to enhance the rate of imine formation .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of microwave reactors has also been explored to increase efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Octahydroindolizin-3-imine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: The imine group can be reduced to an amine using reducing agents like NaBH4.
Substitution: It can participate in nucleophilic substitution reactions, where the imine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated compounds or alkyl halides are often used in substitution reactions.
Major Products:
Oxidation: Produces oxo derivatives.
Reduction: Yields primary or secondary amines.
Substitution: Results in various substituted indolizine derivatives.
Applications De Recherche Scientifique
Octahydroindolizin-3-imine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of fine chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Octahydroindolizin-3-imine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis . The compound’s reactivity is largely influenced by the electronic properties of the indolizine ring system, which can stabilize transition states and intermediates during chemical reactions .
Comparaison Avec Des Composés Similaires
Indolizine: Unlike Octahydroindolizin-3-imine, indolizine is an unsaturated compound with a planar structure.
Pyrrolidine: This compound is a saturated five-membered ring containing nitrogen, similar in saturation but different in ring size.
Piperidine: A six-membered nitrogen-containing ring, similar in saturation but different in ring size and structure.
Uniqueness: this compound is unique due to its fully saturated indolizine ring system, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H14N2 |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2,5,6,7,8,8a-hexahydro-1H-indolizin-3-imine |
InChI |
InChI=1S/C8H14N2/c9-8-5-4-7-3-1-2-6-10(7)8/h7,9H,1-6H2 |
Clé InChI |
VNJHIPCVZNOPEN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN2C(C1)CCC2=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















